3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole
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Overview
Description
3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole: These compounds contain a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole involves its interaction with specific molecular targets. One known target is the cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby regulating the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Indazole derivatives: These compounds share a similar indeno-pyrazole core but differ in the substituents attached to the core structure.
Pyridine derivatives: Compounds containing the pyridine ring but with different functional groups attached to the ring.
Uniqueness: 3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.] pyrazole is unique due to its combined indeno-pyrazole and pyridine structure.
Properties
Molecular Formula |
C22H21BrN4O |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
(2S)-1-(4-bromophenyl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine |
InChI |
InChI=1S/C22H21BrN4O/c1-14-21-10-16(4-7-22(21)27-26-14)17-9-20(12-25-11-17)28-13-19(24)8-15-2-5-18(23)6-3-15/h2-7,9-12,19H,8,13,24H2,1H3,(H,26,27)/t19-/m0/s1 |
InChI Key |
VLPMRZSKJUTRBQ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=C(C=C4)Br)N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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